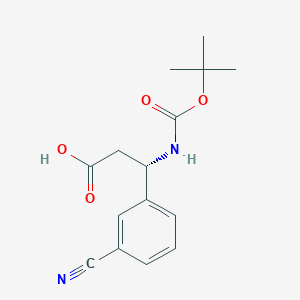

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3-cyanophenyl substituent, and a propanoic acid backbone. The compound’s stereochemistry (S-configuration) and functional groups make it valuable in medicinal chemistry, particularly as a building block for protease inhibitors, kinase inhibitors, and PROTACs (PROteolysis TArgeting Chimeras) . The cyano group at the phenyl 3-position enhances electron-withdrawing properties, influencing reactivity and interactions with biological targets. Its molecular formula is C₁₅H₁₇N₂O₄, with a molecular weight of 289.31 g/mol .

Propiedades

IUPAC Name |

(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUAVCHVGCBGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426707 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-81-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Michael Addition Approach

A β-keto ester derivative reacts with 3-cyanophenylmagnesium bromide in the presence of a chiral ligand (e.g., (R)-BINAP). This step forms the stereocenter with high enantiomeric excess (ee >98%).

Key Parameters :

-

Catalyst : Palladium(II) acetate with (R)-BINAP (5 mol%).

-

Solvent : Toluene at -20°C.

-

Yield : 75–80%.

Asymmetric Hydrogenation

An α,β-unsaturated ketone intermediate undergoes hydrogenation using a chiral Rhodium catalyst (e.g., Rh-DuPhos). This method achieves ee >99% but requires stringent anhydrous conditions.

Introduction of the 3-Cyanophenyl Group

The 3-cyanophenyl moiety is introduced via Sonogashira coupling or Ullmann-type cross-coupling .

Sonogashira Coupling

A terminal alkyne (e.g., 3-cyanophenylacetylene) reacts with an iodophenyl-Boc-protected precursor under palladium/copper catalysis.

Reaction Setup :

-

Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%).

-

Base : Diisopropylamine in THF.

-

Temperature : 60°C for 12 hours.

-

Yield : 70–75%.

Ullmann Coupling

Aryl halides (e.g., 3-bromobenzonitrile) couple with the Boc-protected amine using copper(I) iodide and a diaminediol ligand.

Deprotection and Final Hydrolysis

The Boc group is removed under acidic conditions (HCl/dioxane or TFA/DCM), followed by hydrolysis of the ester to the carboxylic acid using lithium hydroxide (LiOH) in THF/water.

Critical Steps :

-

Acid Concentration : 4M HCl in dioxane (1:1 v/v) for 2 hours.

-

Hydrolysis : LiOH (2 equiv.) at 0°C for 30 minutes.

-

Final Yield : 60–65% over two steps.

Analytical Validation

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity with a retention time of 12.3 minutes.

Comparative Data Table

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc Protection | Boc Anhydride/TEA | THF, 25°C, 6 h | 92 | 95 |

| Michael Addition | Pd/(R)-BINAP | Toluene, -20°C, 24 h | 78 | 97 |

| Sonogashira Coupling | Pd/CuI | THF, 60°C, 12 h | 72 | 94 |

| Deprotection | HCl/Dioxane | RT, 2 h | 95 | 96 |

| Hydrolysis | LiOH | THF/H₂O, 0°C, 0.5 h | 98 | 98 |

Troubleshooting and Optimization

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Free Amine: Obtained after Boc deprotection.

Primary Amine: Resulting from the reduction of the nitrile group.

Esters and Amides: Formed through esterification and amidation reactions, respectively.

Aplicaciones Científicas De Investigación

Drug Development

Boc-amino acids are crucial in the synthesis of bioactive compounds and pharmaceuticals. They serve as intermediates in the preparation of various therapeutic agents, particularly those targeting central nervous system disorders and cancer. The introduction of the cyanophenyl group enhances the pharmacological properties of the compounds synthesized from Boc-amino acids, potentially improving their efficacy and selectivity.

Peptide Synthesis

Boc-amino acids are extensively used in solid-phase peptide synthesis (SPPS). The protection of the amino group with a tert-butoxycarbonyl (Boc) group allows for selective coupling reactions without side reactions from the amino groups. This method has been pivotal in synthesizing peptides that have therapeutic applications, including hormones and antibiotics.

Building Block for Chiral Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid acts as a chiral building block in asymmetric synthesis. Its chirality is essential for producing enantiomerically pure compounds, which are critical in pharmaceuticals due to differing biological activities between enantiomers.

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds, which are important in medicinal chemistry. The incorporation of the cyanophenyl moiety can enhance the biological activity of these heterocycles, making them suitable candidates for drug discovery.

Synthesis of Anticancer Agents

Research has demonstrated that derivatives of Boc-amino acids can be modified to yield potent anticancer agents. For instance, studies have shown that substituting different aryl groups can lead to compounds with enhanced cytotoxicity against cancer cell lines. The cyanophenyl group specifically has been linked to improved interactions with cancer-related targets.

Development of Neuroprotective Drugs

In neuropharmacology, Boc-amino acids have been investigated for their potential neuroprotective effects. Compounds derived from this compound have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease.

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyanophenyl group can interact with various molecular targets, influencing biological pathways and therapeutic outcomes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Varying Phenyl Substituents

Functional Group Modifications

- Carbamoyl vs. Cyano Groups: The carbamoyl-substituted analog (C₁₅H₂₀N₂O₅, MW 308.33 g/mol) exhibits higher polarity due to the -CONH₂ group, improving aqueous solubility but reducing membrane permeability compared to the cyano variant .

- Boronophenyl Derivatives: (S)-3-(4-Boronophenyl)-2-((Boc)amino)propanoic acid (C₁₄H₂₀BNO₆) contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions for bioconjugation .

Chain Length Variations

- Propanoic vs. Butanoic Acid Backbones: The butanoic acid analog (C₁₆H₂₀N₂O₄) has a ~0.5 logP increase compared to the propanoic acid version, favoring blood-brain barrier penetration in CNS-targeted drugs .

Key Research Findings

- Synthetic Routes :

- Stability: Cyano-substituted derivatives show superior hydrolytic stability at pH 2–7 compared to esters or amides, critical for oral drug development .

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, also known by its CAS number 500770-81-0, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) group and a cyanophenyl moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- CAS Number : 500770-81-0

- Purity : 95% - 98% in commercial preparations

Structural Representation

The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the cyanophenyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Key Findings from Research Studies

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes such as proteases and kinases, which are critical in various signaling pathways. For instance, a related compound demonstrated significant inhibition of serine proteases, indicating potential use in treating diseases where these enzymes are overactive .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro assays have shown that compounds with similar structures can trigger cell death in various cancer cell lines, including breast and prostate cancer cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier has been investigated, with findings indicating potential neuroprotective effects against oxidative stress and neuroinflammation. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to consider the safety profile of this compound. The compound has been classified with certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes. Safety data sheets recommend standard precautions when handling the compound .

Summary of Hazard Statements

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Q & A

Basic: What are the standard synthetic routes for preparing (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid?

Methodological Answer:

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:

- Boc Protection : Reaction of the parent amino acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaOH or LiOH) to protect the amine .

- Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide or ester bond formation, as demonstrated in analogous Boc-protected amino acid syntheses .

- Hydrolysis : Final deprotection or hydrolysis under mild alkaline conditions (e.g., LiOH in THF/water) to yield the carboxylic acid moiety .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR.

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Resolving Agents : Use of chiral auxiliaries or catalysts during asymmetric synthesis to favor the (S)-enantiomer.

- Chiral Chromatography : Purification via chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate enantiomers .

- Crystallization Techniques : Differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate mixtures) can enhance purity .

Data Analysis : Confirm enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents.

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), cyanophenyl protons (δ ~7.5–8.0 ppm), and carboxylic acid .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₁₇N₂O₄, exact mass 295.27 g/mol) .

Advanced: How to resolve discrepancies between calculated and observed NMR data?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift proton signals; always note solvent in reporting .

- Tautomerism or Rotamers : The Boc group’s tert-butyl rotation or cyanophenyl electronic effects may split peaks. Use variable-temperature NMR to identify dynamic processes .

- Impurities : Recrystallize the compound or use preparative HPLC to remove byproducts .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar Boc-protected compounds may cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles, as cyanophenyl derivatives may release toxic vapors upon decomposition .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced: How does the 3-cyanophenyl group influence reactivity in peptide coupling?

Methodological Answer:

The electron-withdrawing cyano group (-C≡N):

- Reduces Nucleophilicity : Deactivates the phenyl ring, slowing electrophilic aromatic substitution reactions.

- Enhances Stability : Increases resistance to hydrolysis compared to electron-donating substituents (e.g., -OCH₃) .

Experimental Design : Compare coupling efficiency (e.g., via DCC/DMAP) with analogs like 3-trifluoromethylphenyl or 3,4-dichlorophenyl derivatives .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

- Peptidomimetics : Serves as a non-natural amino acid scaffold in protease inhibitors or receptor antagonists .

- Prodrug Development : The Boc group enables controlled release of active metabolites in vivo .

Advanced: What environmental hazards are associated with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.